1-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(DIFLUOROMETHYL)-N~4~-(3,4-DIMETHOXYPHENETHYL)-3-METHYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound featuring a pyrazole ring with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(DIFLUOROMETHYL)-N~4~-(3,4-DIMETHOXYPHENETHYL)-3-METHYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE involves multiple steps. Starting from propargyl alcohol, the compound undergoes oxidation, esterification, addition, methylation, and hydrolysis to form the desired product . The reaction conditions typically involve the use of various reagents and catalysts to facilitate each step.
Industrial Production Methods
For large-scale production, the synthesis process is optimized to ensure high yield and purity. Industrial methods often involve the use of cost-effective raw materials and solvents, as well as efficient reaction conditions to minimize production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(DIFLUOROMETHYL)-N~4~-(3,4-DIMETHOXYPHENETHYL)-3-METHYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(DIFLUOROMETHYL)-N~4~-(3,4-DIMETHOXYPHENETHYL)-3-METHYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-N~4~-(3,4-DIMETHOXYPHENETHYL)-3-METHYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares a similar pyrazole ring structure but with different functional groups attached.
Pydiflumetofen: Another compound with a difluoromethyl group, used as a fungicide.
Uniqueness
1-(DIFLUOROMETHYL)-N~4~-(3,4-DIMETHOXYPHENETHYL)-3-METHYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H25F2N5O4S |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C20H25F2N5O4S/c1-14-19(13-27(24-14)20(21)22)32(28,29)26(12-16-10-23-25(2)11-16)8-7-15-5-6-17(30-3)18(9-15)31-4/h5-6,9-11,13,20H,7-8,12H2,1-4H3 |
InChI Key |
LPIKNZLXNVJHDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N(CCC2=CC(=C(C=C2)OC)OC)CC3=CN(N=C3)C)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.